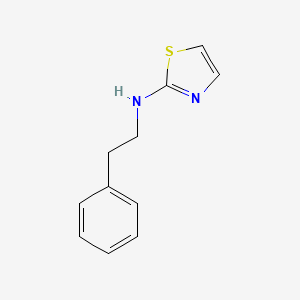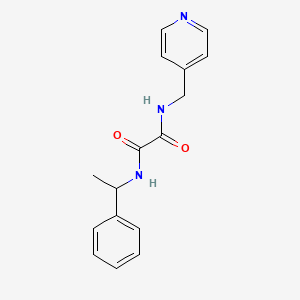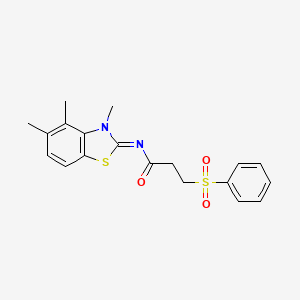![molecular formula C13H16N2O3 B2667421 Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate CAS No. 2411306-08-4](/img/structure/B2667421.png)
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate, also known as MDPV, is a synthetic cathinone that has gained notoriety for its abuse potential and adverse effects on human health. Despite its reputation as a recreational drug, MDPV has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentration in the brain. This results in a euphoric and stimulating effect, which is the reason for its abuse potential. However, the exact mechanism of action of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to a feeling of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been associated with addiction, psychosis, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying dopamine regulation in the brain. However, its abuse potential and adverse effects make it difficult to use in animal models and human studies. Additionally, the variability in purity and potency of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate obtained from illicit sources makes it challenging to standardize experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate. One area of interest is the development of novel therapeutic agents based on the chemical structure of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate. Another area is the investigation of the long-term effects of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate on the brain and body. Additionally, more research is needed to understand the mechanism of action of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate and its potential for abuse and addiction.
In conclusion, Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is a synthetic cathinone with potential therapeutic applications that has gained notoriety for its abuse potential and adverse effects on human health. Despite its reputation as a recreational drug, Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. This paper has explored the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate.
Synthesemethoden
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is synthesized through a multistep process that involves the reaction of pyrrole-2-carboxylic acid with methyl acrylate, followed by the reaction of the resulting intermediate with butynone, and subsequent reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has a high affinity for the dopamine transporter, which regulates the concentration of dopamine in the brain. This property has led to research into the use of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate as a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-5-6-12(16)14-8-10-7-11(13(17)18-4)9(2)15(10)3/h7H,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYJDNMMERLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(N1C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)
![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)

